5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene
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Overview
Description
5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene is a complex organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a 4-pentyloxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene typically involves multiple steps, starting with the preparation of the thiophene core. One common method involves the following steps:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the 1,3-Dioxolane Group: The 1,3-dioxolane group can be introduced through an acetalization reaction, where a diol reacts with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the 4-Pentyloxybenzoyl Group: This step involves the Friedel-Crafts acylation of the thiophene ring with 4-pentyloxybenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 4-pentyloxybenzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene depends on its application. In the context of organic electronics, its effectiveness is attributed to its ability to facilitate charge transport due to the conjugated system of the thiophene ring. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Lacks the pentyloxy group, which may affect its solubility and reactivity.
2-(4-Pentyloxybenzoyl)thiophene: Lacks the 1,3-dioxolane group, which may influence its electronic properties.
Uniqueness
5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene is unique due to the presence of both the 1,3-dioxolane and 4-pentyloxybenzoyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the field of organic electronics where both solubility and electronic properties are crucial.
Properties
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-pentoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4S/c1-2-3-4-11-21-15-7-5-14(6-8-15)18(20)16-9-10-17(24-16)19-22-12-13-23-19/h5-10,19H,2-4,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZKOJASSCLQGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641958 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(pentyloxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-67-1 |
Source
|
Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(pentyloxy)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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